1-(2-(1-Cyclohexylethyl)aminoethyl)piperazine
Description
Properties
IUPAC Name |
1-cyclohexyl-N-(2-piperazin-1-ylethyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29N3/c1-13(14-5-3-2-4-6-14)16-9-12-17-10-7-15-8-11-17/h13-16H,2-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROZHQQLQWGEQJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCC1)NCCN2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20443455 | |
| Record name | 1-(2-(1-CYCLOHEXYLETHYL)AMINOETHYL)PIPERAZINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20443455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177721-80-1 | |
| Record name | N-(1-Cyclohexylethyl)-1-piperazineethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=177721-80-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-(1-CYCLOHEXYLETHYL)AMINOETHYL)PIPERAZINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20443455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Two-Step Alkylation Strategy
In this approach, piperazine is first mono-alkylated with 2-chloroethyl-1-cyclohexylethylamine. The reaction occurs in polar aprotic solvents (e.g., dimethylformamide or acetonitrile) under basic conditions (K₂CO₃ or NaH) at 60–90°C for 12–24 hours. The intermediate is then purified via fractional distillation before a second alkylation step to ensure selective substitution.
Example Protocol:
Single-Pot Alkylation with Phase-Transfer Catalysts
To improve efficiency, phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enable single-pot reactions. This method reduces side products such as bis-alkylated piperazine by maintaining a homogeneous phase.
Key Data:
| Parameter | Value |
|---|---|
| Solvent | Toluene/Water (3:1) |
| Catalyst | TBAB (0.1 mol%) |
| Temperature | 70°C |
| Yield | 75–78% |
Reductive Amination Pathways
Reductive amination offers a route to construct the aminoethyl bridge while introducing the cyclohexylethyl group. This method involves condensing cyclohexylethylamine with a ketone or aldehyde precursor, followed by reduction.
Cyclohexylethylamine Condensation with Ethyl Glyoxylate
Ethyl glyoxylate reacts with cyclohexylethylamine to form an imine intermediate, which is subsequently reduced using NaBH₄ or catalytic hydrogenation. The resulting amino alcohol is then coupled with piperazine under Mitsunobu conditions.
Reaction Scheme:
-
Cyclohexylethylamine + Ethyl glyoxylate → Imine
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Imine + NaBH₄ → Amino alcohol
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Amino alcohol + Piperazine + DIAD/PPh₃ → Target compound
Optimization Insights:
-
Reduction Efficiency: NaBH₄ achieves 85–90% conversion but requires strict anhydrous conditions.
-
Coupling Yield: Mitsunobu conditions (DIAD/PPh₃) yield 65–70% product with minimal dimerization.
Catalytic Hydrogenation of Nitrile Intermediates
Catalytic hydrogenation provides a high-purity route by reducing nitrile precursors. For example, 2-(1-cyclohexylethylamino)acetonitrile is hydrogenated in the presence of Raney nickel or cobalt catalysts under elevated pressure.
Hydrogenation Conditions and Outcomes
Typical Parameters:
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Catalyst: Raney Ni (5–10 wt%)
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Pressure: 1500–3000 psi H₂
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Temperature: 150–200°C
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Solvent: Ammonia-saturated ethanol
Performance Data:
| Catalyst | Pressure (psi) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Raney Ni | 2500 | 180 | 82 |
| Raney Co | 2000 | 170 | 78 |
Comparative Analysis of Methodologies
The table below evaluates the three primary methods based on scalability, cost, and purity:
| Method | Scalability | Cost (USD/kg) | Purity (%) | Key Challenges |
|---|---|---|---|---|
| Alkylation | High | 120–150 | 95–98 | Bis-alkylation by-products |
| Reductive Amination | Moderate | 200–220 | 90–93 | Multi-step purification |
| Catalytic Hydrogenation | High | 180–200 | 97–99 | High-pressure equipment needs |
Industrial-Scale Optimization Strategies
Chemical Reactions Analysis
1-(2-(1-Cyclohexylethyl)aminoethyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
1-(2-(1-Cyclohexylethyl)aminoethyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1-(2-(1-Cyclohexylethyl)aminoethyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms involved .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
Piperazine derivatives vary widely based on substituent groups. Key structural analogs include:
Table 1: Structural Comparison of Piperazine Derivatives
- Cyclohexyl vs.
- Side Chain Complexity: The ethylamino-cyclohexylethyl side chain distinguishes it from simpler derivatives like BZP, which lack extended alkyl groups .
Physicochemical Properties
Table 2: Physicochemical Properties
*Predicted based on pKa trends for piperazines with alkylaminoethyl substituents .
Pharmacological Activities
Table 3: Pharmacological Profiles
- Receptor Affinity : Cyclohexyl groups in MT-45 enhance opioid receptor binding, suggesting the target compound may interact with similar G-protein-coupled receptors .
- Neurotransmitter Effects : Piperazines with bulky substituents (e.g., GBR 12909) exhibit high DAT affinity, while phenylpiperazines (e.g., TFMPP) target serotonin receptors .
Biological Activity
1-(2-(1-Cyclohexylethyl)aminoethyl)piperazine is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a range of pharmacological effects, including anticancer, antimicrobial, and antiviral properties. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings and data.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Name : this compound
- Molecular Formula : CHN
- Molecular Weight : 220.31 g/mol
The biological activity of this compound can be attributed to its interaction with various biological targets. The piperazine ring is known for its ability to modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This interaction may contribute to its potential anxiolytic and antidepressant effects.
Anticancer Activity
Research indicates that piperazine derivatives, including this compound, exhibit significant anticancer properties. A study reported that related compounds demonstrated cytotoxic effects against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and SGC7901 (gastric cancer) cells. The IC values for these compounds ranged from 0.19 µM to 5.24 µM, indicating potent activity compared to standard chemotherapeutics like cisplatin .
| Compound | Cell Line | IC (µM) | Comparison with Cisplatin |
|---|---|---|---|
| This compound | A549 | 0.19 | Better |
| Related Piperazine Derivative | HeLa | 0.41 | Better |
| Related Piperazine Derivative | SGC7901 | 5.24 | Comparable |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies have shown that piperazine derivatives possess activity against a range of bacteria and fungi. For instance, structural modifications in piperazine derivatives have led to enhanced activity against Staphylococcus aureus and Escherichia coli .
Antiviral Activity
In the context of viral infections, derivatives of piperazine have been evaluated for their efficacy against human adenoviruses (HAdVs). One study found that a related compound exhibited an IC value of 4.7 µM against HAdV, showcasing its potential as an antiviral agent .
Case Studies
- Anticancer Study : A recent investigation into the anticancer properties of piperazine derivatives highlighted that the introduction of cyclohexyl groups significantly improved cytotoxicity against lung cancer cell lines, suggesting that structural modifications can enhance therapeutic efficacy .
- Antimicrobial Evaluation : Another study explored the antimicrobial effects of piperazine derivatives against common pathogens, demonstrating that certain modifications increased potency against resistant strains.
Q & A
Basic Research Questions
Q. How can the local anesthetic activity of 1-(2-(1-cyclohexylethyl)aminoethyl)piperazine derivatives be experimentally evaluated?
- Methodological Answer : Infiltration anesthesia models in rodents are commonly used. The duration and depth of anesthesia can be quantified via nociceptive tests (e.g., tail-flick or paw withdrawal assays). Dose-response curves should compare the compound to standard anesthetics like lidocaine. Structural modifications, such as introducing sulfur-containing groups or phenyl-propionic radicals, enhance activity by altering membrane sodium channel interactions .
Q. What synthetic strategies are effective for introducing cyclohexyl groups into piperazine derivatives?
- Methodological Answer : Cyclohexyl groups can be incorporated via nucleophilic substitution or reductive amination. For example, reacting 1,2-dichloroethane with cyclohexylethylamine in ethanol under reflux, followed by purification via column chromatography (silica gel, hexane:ethyl acetate). Elemental analysis and spectral data (¹H/¹³C NMR, FT-IR) confirm structural integrity .
Q. How does β-cyclodextrin modification affect the toxicity and bioactivity of piperazine derivatives?
- Methodological Answer : β-cyclodextrin forms inclusion complexes, reducing systemic toxicity by improving solubility and delaying metabolic clearance. However, this can decrease direct receptor binding efficiency. Toxicity assays (e.g., LD₅₀ in mice) and in vitro activity tests (e.g., enzyme inhibition) should be paired to optimize the balance .
Advanced Research Questions
Q. What computational approaches are suitable for predicting antiplatelet activity in cyclohexyl-modified piperazines?
- Methodological Answer : Molecular docking against platelet aggregation targets (e.g., P2Y₁₂ receptor) combined with QSAR models. Use Schrödinger Suite or AutoDock Vina for docking, and employ descriptors like logP, polar surface area, and H-bond donors. Validate predictions with in vitro platelet-rich plasma (PRP) assays .
Q. How can structural contradictions in piperazine derivatives’ local anesthetic vs. anti-inflammatory activities be resolved?
- Methodological Answer : Perform SAR studies with systematic substitutions. For instance, replacing the cyclohexyl group with a fluorobenzyl moiety (as in 1-(2-fluorobenzyl)piperazine triazoles) may enhance anti-inflammatory COX-2 inhibition while retaining sodium channel blockade. Use dual-activity assays and multivariate statistical analysis to identify optimal substituents .
Q. What in vitro and in vivo models are optimal for assessing piperazine derivatives as T-type calcium channel blockers?
- Methodological Answer : Use patch-clamp electrophysiology on HEK293 cells expressing Cav3.2 channels for in vitro screening. In vivo, employ inflammatory pain models (e.g., carrageenan-induced hyperalgesia) to measure analgesic efficacy. Compare to reference blockers like ethosuximide .
Methodological Considerations
Q. How to validate the thermal stability of piperazine inclusion complexes for CO₂ capture applications?
- Methodological Answer : Thermogravimetric analysis (TGA) under N₂ atmosphere (25–800°C, 10°C/min) paired with X-ray crystallography. Monitor decomposition temperatures and compare to unmodified piperazine. Stability is critical for reusable CO₂ adsorbents in industrial settings .
Q. What strategies mitigate reduced biological activity in β-cyclodextrin-modified piperazines?
- Methodological Answer : Optimize the molar ratio of β-cyclodextrin to piperazine (e.g., 1:1 vs. 2:1) via phase-solubility diagrams. Alternatively, use prodrug approaches where the complex dissociates at target sites. In vivo pharmacokinetic studies (plasma half-life, tissue distribution) guide formulation adjustments .
Data-Driven Insights
-
Table 1 : Key Pharmacological Activities of Piperazine Derivatives
Activity Target Optimal Substituents Reference ID Local Anesthetic Na⁺ Channels Phenyl-propionic radicals Antiplatelet P2Y₁₂ Receptor Cyclohexylethyl groups Analgesic T-type Ca²⁺ Channels Fluorobenzyl triazoles -
Figure 1 : Synthetic Pathway for Cyclohexyl-Modified Piperazines
![Schematic showing cyclohexylethylamine reacting with chloroethylpiperazine to form the target compound]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
